molecular formula C15H24N2O3 B8485315 4-(3-Adamantan-1-yl-ureido)butyric acid

4-(3-Adamantan-1-yl-ureido)butyric acid

Cat. No.: B8485315
M. Wt: 280.36 g/mol
InChI Key: NJUKVGCFDZUOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Adamantane (B196018) Derivatives Research

Adamantane, a rigid and lipophilic tricyclic hydrocarbon, has long been recognized as a valuable scaffold in drug design. Its bulky, three-dimensional structure can enhance the metabolic stability and improve the pharmacokinetic profiles of drug candidates. The incorporation of the adamantane moiety is a well-established strategy to increase the lipophilicity of a molecule, which can facilitate its passage through biological membranes. Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral and antidiabetic agents. In the context of 4-(3-Adamantan-1-yl-ureido)butyric acid, the adamantyl group plays a crucial role in binding to the active site of target enzymes.

Contextualization within Urea (B33335) Derivatives Research

The urea functional group is a versatile component in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets. This hydrogen-bonding capacity makes urea derivatives effective inhibitors of various enzymes. The N,N'-disubstituted urea motif, as seen in this compound, is a common feature in many potent enzyme inhibitors. Research into urea derivatives has yielded a plethora of compounds with diverse biological activities, and they continue to be a focal point in the development of new therapeutic agents.

Contextualization within Butyric Acid Derivatives Research

Butyric acid and its derivatives are known to play significant roles in various biological processes. Butyric acid itself is a short-chain fatty acid with demonstrated anti-inflammatory and histone deacetylase (HDAC) inhibitory activities. nih.gov The inclusion of a butyric acid moiety in a larger molecule can influence its solubility, metabolic fate, and interaction with biological systems. In the case of this compound, the carboxylic acid group can be modified to create prodrugs or alter the compound's pharmacokinetic properties.

Overview of Research Significance of the Chemical Compound and its Derivatives

The primary research significance of this compound and its derivatives lies in their potent inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, these compounds increase the levels of beneficial EETs, thereby offering a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.

Research has focused on optimizing the structure of adamantyl urea derivatives to enhance their potency, selectivity, and pharmacokinetic properties. While specific data for this compound itself is emerging, extensive research on closely related analogs, such as 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA), has demonstrated the therapeutic potential of this class of compounds. For instance, a closely related analog, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), has shown excellent oral bioavailability and efficacy in animal models of hypotension. researchgate.netnih.govnih.gov

The synthesis of these compounds typically involves the reaction of an adamantyl isocyanate with the corresponding amino acid derivative. Researchers are actively exploring different synthetic routes to improve yields and facilitate the generation of diverse libraries of these compounds for further biological evaluation.

Compound NameChemical StructurePrimary TargetReported Activity
This compound[Image of this compound structure]Soluble Epoxide Hydrolase (sEH)Potent sEH inhibitor (activity inferred from analogs)
12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)[Image of AUDA structure]Soluble Epoxide Hydrolase (sEH)Reduces ischemic cerebral infarct size in animal models. nih.gov
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)[Image of t-AUCB structure]Soluble Epoxide Hydrolase (sEH)IC50 = 1.3 ± 0.05 nM; excellent oral bioavailability. researchgate.netnih.govnih.gov

Detailed Research Findings

The key research finding for this class of compounds is their potent and selective inhibition of soluble epoxide hydrolase. The adamantyl group fits into a hydrophobic pocket of the enzyme's active site, while the urea moiety forms crucial hydrogen bonds with key amino acid residues. The butyric acid tail can be modified to fine-tune the compound's physicochemical properties, such as solubility and bioavailability, without significantly compromising its inhibitory activity. In fact, studies on related compounds have shown that esterification of the carboxylic acid can lead to prodrugs with improved pharmacokinetic profiles.

One study noted that 4-(3-adamantan-1-yl-ureido)-butanoic acid (AUBA), a closely related compound, was identified as an inactive metabolite of the more complex sEH inhibitor, AUDA. nih.gov This suggests that the length of the carboxylic acid chain can be a critical determinant of activity.

The table below summarizes the inhibitory activity of some representative adamantyl urea derivatives against human sEH, illustrating the structure-activity relationships within this class of compounds.

CompoundIC50 (nM) against human sEH
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)1.3 ± 0.05 researchgate.netnih.govnih.gov
1,6-(Hexamethylene)bis[(adamant-1-yl)urea]0.5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

4-(1-adamantylcarbamoylamino)butanoic acid

InChI

InChI=1S/C15H24N2O3/c18-13(19)2-1-3-16-14(20)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,18,19)(H2,16,17,20)

InChI Key

NJUKVGCFDZUOHB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Pathways to 4-(3-Adamantan-1-yl-ureido)butyric Acid

The construction of the this compound molecule is primarily achieved through the formation of a urea (B33335) linkage between an adamantane (B196018) moiety and a butyric acid backbone.

Reaction with 4-Aminobutanoic Acid and 1-Adamantyl Isocyanate

The most direct and commonly cited method for synthesizing this compound is the nucleophilic addition of 4-aminobutanoic acid (also known as γ-aminobutyric acid or GABA) to 1-adamantyl isocyanate. researchgate.net This reaction forms the characteristic 1,3-disubstituted urea bond. The synthesis is typically performed in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants. researchgate.net

In this pathway, the amine group (-NH₂) of 4-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O) on the adamantane ring. This one-step reaction is generally efficient and provides a straightforward route to the desired product.

Table 1: Key Precursors for Primary Synthesis

PrecursorChemical FormulaRole in Reaction
1-Adamantyl IsocyanateC₁₁H₁₅NOElectrophile; provides the adamantyl group
4-Aminobutanoic AcidC₄H₉NO₂Nucleophile; provides the butyric acid backbone

Alternative Synthetic Routes and Precursors

While the isocyanate reaction is prevalent, alternative strategies for forming urea bonds can be adapted for the synthesis of this compound. One such approach involves a two-step process using a carbamate intermediate. For instance, 1-adamantylamine could first be reacted with an activating agent like triphosgene in the presence of a non-nucleophilic base to form 1-adamantyl isocyanate in situ, which then reacts with 4-aminobutanoic acid.

Another potential route involves the use of coupling agents. 1-Adamantylamine could be treated with a carbonyl source, such as carbonyl diimidazole (CDI), to form an activated adamantyl-imidazole intermediate. This intermediate can then react with 4-aminobutanoic acid to yield the final urea product.

Furthermore, the synthesis of the 4-aminobutanoic acid precursor itself can be varied. For example, it can be synthesized from α-pyrrolidone through hydrolysis with potassium hydroxide, followed by neutralization.

Synthesis of Esters and Other Derivatized Forms of this compound

The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of various derivatives, most notably esters. These derivatives are often created to modulate the compound's solubility and pharmacokinetic properties.

The synthesis of esters is typically achieved through standard esterification reactions. This compound can be reacted with an alcohol (e.g., pentanol, ethanol) under acidic conditions (e.g., using sulfuric acid as a catalyst) or by using coupling agents. A common method involves activating the carboxylic acid with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of the desired alcohol and a base such as 4-dimethylaminopyridine (DMAP). This approach has been successfully used to prepare a variety of ester and more complex acyloxy derivatives. researchgate.net

Table 2: Examples of Synthesized Derivatives

Derivative TypeModifying Reagent ExampleResulting Functional Group
Alkyl EsterPentanolPentyl Ester
Aryl EsterPhenolPhenyl Ester
AmideBenzylamineN-Benzylamide

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of this compound is critical for obtaining high yields and purity necessary for reliable research applications. Key factors in optimization include solvent choice, reaction temperature, and purification methods.

For the primary synthesis involving 1-adamantyl isocyanate, the choice of solvent can significantly impact the outcome. While DMF is commonly used, studies on analogous compounds, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), have shown that solvents like DMF or tetrahydrofuran (THF) can lead to the formation of a significant by-product, 1,3-diadamantylurea. This occurs when the isocyanate reacts with trace amounts of water or with another molecule of itself. Using a solvent like 1,2-dichloroethane has been shown to minimize this side reaction and lead to near-quantitative yields for similar long-chain derivatives.

Purification is commonly achieved through recrystallization or column chromatography. Recrystallization is effective for removing impurities with different solubility profiles. A suitable solvent system is one in which the desired compound is highly soluble at an elevated temperature but poorly soluble at room or lower temperatures, while impurities remain soluble at all temperatures. For adamantyl ureas, purification by reverse-phase flash column chromatography has also been reported as an effective method.

Chemical Transformations for Analog Development

The development of analogs of this compound is driven by the need to investigate structure-activity relationships (SAR) and improve properties like potency and metabolic stability. Chemical transformations can be applied to three main parts of the molecule: the adamantane cage, the urea linker, and the butyric acid tail.

Modification of the Adamantane Moiety : The bulky, lipophilic adamantyl group is a key feature for activity in many contexts. Analogs have been created by replacing the 1-adamantyl group with other cyclic or bulky aliphatic groups, such as cyclohexyl, cyclopentyl, or cyclooctyl, to probe the spatial requirements of the binding pocket. researchgate.net Attaching substituents, like methyl groups, to the adamantane cage is another strategy to alter lipophilicity and metabolic stability.

Alteration of the Urea Linker : While the urea group is often considered essential, its hydrogen-bonding characteristics can be subtly altered. For instance, methylation of one of the urea nitrogens can change its donor/acceptor profile.

Modification of the Butyric Acid Tail : The length and functionality of the alkyl acid chain can be varied. Synthesizing analogs with shorter (e.g., acetic acid) or longer (e.g., hexanoic, dodecanoic acid) chains helps to determine the optimal distance between the urea pharmacophore and the terminal acidic group. The carboxylic acid can also be replaced with other acidic functional groups, such as a phosphonate or a sulfonamide, to create bioisosteres with different chemical and pharmacokinetic properties.

Metabolic Profile and Biochemical Implications of 4 3 Adamantan 1 Yl Ureido Butyric Acid

Identification as a Metabolite of Pharmacologically Active Adamantyl Urea (B33335) Compounds

4-(3-Adamantan-1-yl-ureido)butyric acid has been identified in preclinical research as a significant metabolite of more complex, pharmacologically active parent compounds. Its formation is a crucial aspect of the metabolic cascade that follows the administration of these parent molecules in research models.

The primary route for the formation of this compound is through the metabolism of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA). nih.gov AUDA is a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme, a target of interest in cardiovascular and inflammation research. nih.gove-century.us The dodecanoic acid (12-carbon fatty acid) chain of AUDA undergoes a well-established metabolic process known as β-oxidation. nih.govnih.gov

This process involves the sequential cleavage of two-carbon units from the fatty acid chain. The metabolism of the 12-carbon chain of AUDA through four cycles of β-oxidation results in the shortening of the chain to a 4-carbon butyric acid moiety, yielding the terminal metabolite, this compound. nih.gov

The conversion of AUDA to this compound follows the general enzymatic pathway of mitochondrial fatty acid β-oxidation. While specific enzymes responsible for the β-oxidation of AUDA have not been individually identified, the process is understood to involve a sequence of four core enzymatic reactions:

Acyl-CoA Dehydrogenase: This enzyme introduces a double bond into the fatty acyl-CoA molecule.

Enoyl-CoA Hydratase: This step involves the addition of a water molecule across the double bond.

Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is then oxidized to a keto group.

Ketoacyl-CoA Thiolase: The final step involves the cleavage of the molecule by a thiolase enzyme, which releases an acetyl-CoA unit and an acyl-CoA molecule that is two carbons shorter. aocs.org

This cycle repeats until the 12-carbon chain of AUDA is reduced to the final 4-carbon structure of this compound.

Role of this compound as an Inactive Metabolite in Pre-clinical Models

In the context of pharmacology, metabolites can be active, retaining or even exceeding the activity of the parent drug, or inactive, possessing no significant biological effect. Research conducted in preclinical rat models has characterized this compound as a terminal metabolite that lacks the biological activity of its parent compound, AUDA. nih.gov

The conversion of the pharmacologically active sEH inhibitor, AUDA, into this inactive form represents a metabolic deactivation pathway. This transformation is a critical factor in terminating the pharmacological effect of the parent compound within the biological system.

Impact of Metabolic Conversion on the Parent Compound's Efficacy and Pharmacokinetics in Research Contexts

The metabolic conversion of a potent compound to an inactive metabolite has direct and significant consequences for the parent compound's efficacy and pharmacokinetic profile. The formation of this compound from AUDA is a primary example of metabolic clearance, which influences several key pharmacokinetic parameters.

Pharmacokinetic Profile: The term pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion. The metabolism of AUDA to this compound is a major component of its pharmacokinetic profile. This β-oxidation pathway contributes significantly to the clearance of AUDA from the system. nih.gov The measurement of plasma and urine concentrations of both the parent drug and its metabolites is essential for calculating parameters like the area under the curve (AUC), which represents total drug exposure over time. wikipedia.orgnih.gov The rapid metabolism of AUDA to its inactive butyric acid form explains its relatively short half-life and influences dosing schedules in preclinical research. nih.gov

Investigating the Fate of this compound in Biological Systems

Once formed, the fate of this compound in the body has been investigated to complete the metabolic picture of its parent compound. Studies in rat models have shown that this metabolite is found at significant levels in the plasma and is the primary metabolite of AUDA detected at high concentrations in the urine. nih.gov

This finding indicates that after its formation via β-oxidation, this compound circulates in the bloodstream before being efficiently cleared from the body, primarily through renal excretion into the urine. nih.gov Its high concentration in urine relative to the parent compound underscores that β-oxidation is a major degradation pathway for AUDA. nih.gov

Table 1: Levels of this compound in a Preclinical Model

This interactive table provides data on the concentration of this compound found in plasma and urine in a preclinical study involving rats. nih.gov

Biological MatrixConcentration
Plasma7.2 ± 0.6 ng/mL
Urine2617 ± 1008 ng/day

Pharmacological and Biochemical Investigations of 4 3 Adamantan 1 Yl Ureido Butyric Acid Derivatives

Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of 4-(3-Adamantan-1-yl-ureido)butyric acid are recognized as a significant class of inhibitors for soluble epoxide hydrolase (sEH). This enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects, including anti-inflammatory and vasodilatory properties. nih.govnih.gov By hydrolyzing EETs into their less active dihydroxyeicosatrienoic acid (DHET) forms, sEH reduces their biological activity. nih.govnih.gov Therefore, inhibiting sEH is a therapeutic strategy to enhance the protective effects of endogenous EETs. researchgate.netnih.gov The adamantane (B196018) moiety is a common feature in many potent sEH inhibitors, although it can sometimes contribute to poor physicochemical properties, which has driven the development of various derivatives. nih.govresearchgate.net

In Vitro Enzyme Inhibition Assays

The inhibitory activity of these derivatives against sEH is typically quantified using in vitro enzyme assays that measure the half-maximal inhibitory concentration (IC50). A series of N,N'-disubstituted ureas containing a conformationally restricted cyclohexane (B81311) ring have demonstrated potent inhibition of recombinant human sEH, with activities ranging from the low nanomolar to the picomolar scale. nih.gov Modifications to the adamantyl group and the linker region have been explored to optimize potency and solubility. nih.govnih.gov For instance, replacing the adamantyl group with natural bicyclic lipophilic groups has yielded inhibitors with similar high potency but improved water solubility. nih.gov

Table 1: In Vitro sEH Inhibition by Adamantane Derivatives This table is interactive. You can sort and filter the data.

Compound Name IC50 (nM) Target Enzyme Reference
trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) 1.3 ± 0.05 Human sEH nih.gov
4-Nitrobenzoic acid 4-(3-adamantan-1-ylureido)cyclohexyl ester 1.3 Human sEH nih.gov
1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea 0.8 Human sEH nih.gov
1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea 1.2 Human sEH nih.gov
4-[4-(3-[(-3,5-dimethyladamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid 0.8 sEH mdpi.com
4-[4-(3-[(-3-chloroadamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid 1.4 sEH mdpi.com

Impact on Endogenous Epoxyeicosatrienoic Acids (EETs) Levels in Cellular and Animal Models

By inhibiting sEH, these compounds effectively increase the concentration of beneficial EETs. In a rat model of ischemic stroke, the administration of trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) led to a twofold elevation in the cumulative ratio of EETs to their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), in the brain cortex. nih.gov This shift in the EET/DHET ratio is a direct consequence of sEH inhibition and is believed to underlie the therapeutic effects observed, such as neuroprotection and cardioprotection. nih.govnih.gov The inhibition of sEH preserves the levels of cardioprotective EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. nih.gov

Evaluation of Inhibitory Potency and Selectivity against sEH

The adamantyl-ureido class of compounds are highly potent sEH inhibitors. researchgate.net Structure-activity relationship studies have shown that the urea (B33335) carbonyl group and a single proton-donating NH group are crucial for effective inhibition, acting as a primary pharmacophore. researchgate.net The potency can be exceptionally high, with IC50 values in the low nanomolar and even picomolar range. nih.gov For example, t-AUCB exhibits an IC50 of 1.3 nM against human sEH. nih.gov Further studies on derivatives containing halogenated pyrazoles have identified compounds with IC50 values as low as 0.8 nM. nih.gov While both cis and trans isomers of cyclohexane-containing derivatives show similar potencies, the trans isomers have been noted for greater metabolic stability. nih.gov The high potency observed in assays specifically designed for sEH suggests a strong selectivity for this enzyme target.

Exploration of Other Enzyme Targets and Biological Interactions of Derivatives

Beyond their well-documented effects on sEH, the structural components of this compound and its derivatives suggest potential interactions with other biological targets.

Histone Deacetylase (HDAC) Modulation by Butyric Acid Conjugates

The presence of a butyric acid moiety in the parent compound is significant, as aliphatic acids, including butyric acid and valproic acid, are a known structural class of histone deacetylase (HDAC) inhibitors. mdpi.commdpi.com HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, generally leading to gene repression. mdpi.comresearchgate.net While direct studies evaluating this compound as an HDAC inhibitor are not prominent, the conjugation of a butyric acid group to other molecular scaffolds is a strategy used in the design of HDAC inhibitors. nih.gov Therefore, it is plausible that butyric acid conjugates of adamantyl-ureido structures could exhibit activity at HDACs, potentially leading to dual-target or off-target effects.

Interaction with Ion Channels and Receptors

The adamantane structure itself is known to interact with various ion channels and receptors. Research has shown that certain adamantane derivatives can block the open state of postsynaptic activated ion channels, including cholinergic and glutaminergic channels. nih.gov Specifically, they have been studied as blockers of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate (B1630785) receptor ion channel critical for synaptic plasticity. nih.govfrontiersin.org This blocking action can be voltage-dependent and may occur through a mechanism where the drug accesses the channel through the cell membrane. nih.govfrontiersin.org Given that the adamantane cage is a core feature of the compounds , it is conceivable that they could interact with NMDA receptors or other ion channels, an area that warrants further investigation. Additionally, the ureido functional group has been incorporated into synthetic receptors for anion binding, indicating another potential mode of biological interaction. mdpi.com

Pre-clinical Assessment of Biological Activities in Disease Models

Derivatives of this compound are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous chemical mediators that regulate blood pressure and inflammation. researchgate.net Inhibition of sEH is a promising therapeutic strategy for cardiovascular diseases associated with inflammation, such as atherosclerosis and restenosis. e-century.us

One notable derivative, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), has been shown to exert anti-inflammatory effects by repressing the proliferation and migration of human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF-α). e-century.us Pretreatment with AUDA dose-dependently inhibited TNF-α-induced proliferation of HASMCs. e-century.us Furthermore, transwell analyses demonstrated that AUDA suppressed the migration of these cells. e-century.us These findings suggest that adamantane-urea derivatives can mitigate inflammatory processes in the vasculature.

In a study investigating a diamine-PEGylated derivative of oleanolic acid (OADP), significant anti-inflammatory effects were observed in both in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells, OADP inhibited nitric oxide (NO) production by over 75% at a concentration of 1 µg/mL. mdpi.com The compound also reversed the cell-cycle arrest in the G0/G1 phase induced by LPS. mdpi.com In an in vivo mouse model of acute ear edema, OADP treatment suppressed edema more effectively than the standard anti-inflammatory drug diclofenac. mdpi.com

Compound Model Key Findings
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA)TNF-α-induced human aortic smooth muscle cellsInhibited proliferation and migration. e-century.us
Diamine-PEGylated oleanolic acid derivative (OADP)LPS-stimulated RAW 246.7 macrophagesInhibited nitric oxide (NO) production by >75%. mdpi.com
Diamine-PEGylated oleanolic acid derivative (OADP)Mouse acute ear edema modelSuppressed edema more effectively than diclofenac. mdpi.com

The adamantane scaffold is a cornerstone of several established antiviral drugs. Amantadine and rimantadine, for instance, have been used against influenza A viruses by targeting the M2 proton channel. nih.gov The unique lipophilic nature of the adamantane cage is thought to facilitate interaction with viral components. nih.gov

Research has explored the antiviral potential of various adamantane derivatives against a range of viruses. For example, bananins, which are composed of a trioxa-adamantane moiety linked to a pyridoxal (B1214274) derivative, have shown efficacy against human coronavirus HCoV-OC43 and SARS-CoV-1. nih.gov Spiroadamantane amines have also been found to be effective against coronavirus strain 229E. nih.gov

While direct studies on the antiviral activity of this compound itself are limited, the broader class of adamantane-containing compounds continues to be a fertile ground for the development of new antiviral agents. Molecular docking studies have suggested that adamantane derivatives may block the E protein channel of viruses like SARS-CoV-2, thereby impairing viral propagation. nih.gov A study on new adamantane-containing compounds designed to target rimantadine-resistant influenza A virus identified novel esters with potent antiviral activity. colab.ws

Urea derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a variety of tumor cell lines. nih.govresearchgate.net These compounds can act through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in tumorigenesis. nih.gov Aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have been shown to be tubulin ligands. nih.gov Heterocyclic urea derivatives can inhibit receptor tyrosine kinases (RTKs), raf kinases, and protein tyrosine kinases (PTKs). nih.govresearchgate.net

Recent research has explored the anticancer potential of adamantane-urea derivatives. In one study, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds were synthesized and evaluated for their anti-proliferative activity. nih.gov Several of these compounds displayed significant generalized anti-proliferative activity against three human tumor cell lines, with IC₅₀ values below 10 μM. nih.gov Another study on fluorophenyl adamantane derivatives identified compounds that significantly reduced serum levels of liver enzymes and α-fetoprotein in a hepatocellular carcinoma (HCC) rat model. researchgate.net Histopathological analysis revealed that these compounds suppressed hepatocyte tumorigenesis and reduced fibrosis and inflammation. researchgate.net

Compound Class Mechanism/Target Key Findings
Aromatic Urea Derivatives (e.g., CEUs, BUs)Tubulin polymerization inhibitionGood anticancer activity. nih.gov
Heterocyclic Urea DerivativesInhibition of RTKs, raf kinases, PTKsImportant role as anticancer agents. nih.govresearchgate.net
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazidesAnti-proliferative activitySignificant activity against three human tumor cell lines (IC₅₀ < 10 μM). nih.gov
Fluorophenyl Adamantane DerivativesSuppression of tumorigenesisReduced liver enzymes and α-fetoprotein in an HCC rat model. researchgate.net

Adamantane derivatives have a well-established role in the treatment of neurodegenerative diseases. nih.gov Memantine, an adamantane derivative, is used to treat Alzheimer's disease and is known to be an NMDA receptor antagonist, preventing neurotoxicity caused by excessive glutamate. nih.gov Amantadine is used in the management of Parkinson's disease. nih.gov

Pre-clinical studies have investigated the neuroprotective effects of novel adamantane derivatives. One study focused on 5-hydroxyadamantane-2-on, which, unlike memantine, does not block NMDA receptors but still demonstrates significant cerebrovascular and neuroprotective activity in models of brain ischemia. nih.govresearchgate.net This compound was found to enhance cerebral blood flow and increase the survival rate of animals with hypergravity-induced ischemia. nih.govresearchgate.net

Another line of research has aimed to synthesize multifunctional adamantane derivatives that target multiple sites in the neurodegenerative pathway. uwc.ac.zacore.ac.uk These novel compounds have shown inhibitory activity against both NMDA receptor-mediated and voltage-gated calcium channel (VGCC)-mediated calcium influx, which is a key factor in excitotoxicity and subsequent neurodegeneration. uwc.ac.za Newly synthesized adamantane derivatives have also been shown to restrict diabetes-induced cognitive deficits, potentially by controlling neuroinflammation pathways. nih.gov

The incorporation of the adamantane moiety into chemical structures can increase lipophilicity, which may enhance the antimicrobial activity of a compound by facilitating its passage through microbial cell membranes. mdpi.com A variety of adamantane derivatives have been synthesized and tested for their activity against a range of pathogenic bacteria and fungi. mdpi.comnih.gov

In one study, novel adamantane derivatives, including Schiff bases and hydrazide-hydrazones, were synthesized and screened for their in vitro antimicrobial activity. mdpi.com Several of these compounds showed high antibacterial potential against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 1000 µg/mL. mdpi.com The hydrazide of 1-adamantanecarboxylic acid was particularly effective against Gram-negative bacteria. mdpi.com

Another study focused on adamantane-isothiourea hybrid derivatives, which displayed potent broad-spectrum antibacterial activity. researchgate.netnih.gov Some of these compounds were also active against the pathogenic fungus Candida albicans. researchgate.netnih.gov The synthesis of adamantane-containing thiosemicarbazones also yielded compounds with marked broad-spectrum antibacterial activities and good activity against Candida albicans. nih.gov

Compound Class Microorganism Activity (MIC)
Adamantane Schiff bases and hydrazide-hydrazonesGram-positive bacteria62.5–1000 µg/mL. mdpi.com
Hydrazide of 1-adamantanecarboxylic acidGram-negative bacteria125–500 µg/mL. mdpi.com
Adamantane-isothiourea hybridsBroad-spectrum antibacterialPotent activity. researchgate.netnih.gov
Adamantane-containing thiosemicarbazonesBroad-spectrum antibacterial0.5-32 μg/mL. nih.gov

Cellular Mechanisms of Action for Derivatives

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular targets and pathways.

A primary mechanism of action for many of these derivatives is the inhibition of soluble epoxide hydrolase (sEH) . researchgate.net By inhibiting sEH, these compounds prevent the degradation of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, vasodilatory, and anti-proliferative properties. The increased bioavailability of EETs contributes to the observed anti-inflammatory and cardiovascular protective effects. e-century.us

In the context of cancer, urea-based compounds have been shown to act as tubulin polymerization inhibitors , leading to cell cycle arrest and apoptosis. nih.gov Additionally, they can inhibit key signaling molecules such as receptor tyrosine kinases (RTKs) , raf kinases , and protein tyrosine kinases (PTKs) , which are critical for tumor growth and survival. nih.govresearchgate.net

The neuroprotective effects of adamantane derivatives are often linked to their ability to modulate glutamatergic neurotransmission . nih.gov Memantine, for example, acts as an uncompetitive antagonist of the NMDA receptor , preventing excessive calcium influx that leads to excitotoxicity. nih.gov Other derivatives may exert their neuroprotective effects through different mechanisms, such as enhancing cerebral blood flow or inhibiting both NMDA receptors and voltage-gated calcium channels (VGCCs) . researchgate.netuwc.ac.za

In the context of inflammation and cell proliferation, derivatives such as AUDA have been shown to modulate the mTOR signaling pathway . e-century.us AUDA was found to inhibit the TNF-α-induced phosphorylation of mTOR, and silencing of mTOR abolished the inhibitory effects of AUDA on the proliferation and migration of human aortic smooth muscle cells. e-century.us This suggests that the regulation of cell death-related signaling pathways via downregulation of mTOR signaling is a key mechanism for the anti-inflammatory effects of these compounds. e-century.us

The antimicrobial action of adamantane derivatives may be attributed to their membranotropic activity , where their lipophilic nature allows them to disrupt the integrity and function of microbial cell membranes. mdpi.com

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to modulate several key cellular signaling pathways, primarily through their potent inhibition of the enzyme soluble epoxide hydrolase (sEH).

One of the critical pathways influenced is the PI3K/Akt signaling cascade . This pathway is crucial for regulating diverse cellular functions, including cell growth, proliferation, and survival. Research on the derivative t-AUCB has demonstrated its ability to confer cardioprotective effects through the activation of the PI3K survival pathway. nih.gov Inhibition of PI3K with agents like wortmannin (B1684655) or LY294002 was found to abolish the improved postischemic functional recovery of the heart that was observed with t-AUCB treatment. nih.gov This suggests that the beneficial effects of t-AUCB in the context of ischemia-reperfusion injury are mediated, at least in part, through the PI3K/Akt pathway.

Another significant signaling pathway modulated by these derivatives is the mammalian target of rapamycin (B549165) (mTOR) pathway . The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. mdpi.comcellsignal.com Studies involving the derivative AUDA have shown that it can repress the proliferation and migration of human aortic smooth muscle cells by downregulating the mTOR signaling pathway. researchgate.net This inhibitory effect on mTOR signaling is also linked to the induction of apoptosis and inhibition of autophagy in these cells.

Furthermore, these compounds can influence the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway. PPARγ is a nuclear receptor that plays a essential role in the regulation of lipid and glucose homeostasis. The sEH inhibitor t-AUCB has been shown to activate PPARγ, which in turn modulates the function of endothelial progenitor cells. frontiersin.org This activation is thought to be a consequence of increased levels of epoxyeicosatrienoic acids (EETs) resulting from sEH inhibition. frontiersin.org

The table below summarizes the key signaling pathways modulated by derivatives of this compound.

DerivativeSignaling PathwayEffectCellular Context
t-AUCBPI3K/AktActivationCardioprotection
AUDAmTORDownregulationSmooth Muscle Cells
t-AUCBPPARγActivationEndothelial Progenitor Cells

Induction of Cellular Differentiation and Apoptosis

The adamantyl-ureido scaffold has been associated with the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis.

Research on adamantyl-substituted retinoid-related molecules has demonstrated their capacity to induce apoptosis in human acute myelogenous leukemia (AML) cells. nih.gov This process was evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The apoptotic effect was linked to the decreased expression of anti-apoptotic proteins and the activation of the NF-κB canonical pathway. nih.gov Similarly, the derivative AUDA has been shown to induce the expression of apoptotic proteins such as Caspase 3 and PARP in human aortic smooth muscle cells. researchgate.net Apoptosis is a highly regulated process that can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases, the executioners of cell death. wikipedia.orgnih.gov

In the context of cellular differentiation, the inhibition of soluble epoxide hydrolase (sEH) by these derivatives has been shown to have an impact on progenitor and stem cell function. For instance, sEH has been found to regulate hematopoietic progenitor cell function. pnas.org Furthermore, the use of sEH inhibitors has been demonstrated to enhance cardiac stem cell-based therapy by suppressing inflammation and fibrosis in the host myocardium, thereby increasing the survival of transplanted cardiomyocytes. nih.gov While not a direct induction of differentiation, this highlights the role of the target enzyme of these compounds in modulating the environment for stem cell function and survival. The inhibition of sEH can also influence intestinal cell differentiation. mdpi.com

The following table outlines the effects of adamantyl-ureido derivatives on apoptosis and cellular differentiation.

Compound Class/DerivativeEffectKey FindingsCell Type
Adamantyl-substituted retinoidsInduction of ApoptosisPARP cleavage, decreased anti-apoptotic proteinsLeukemia cells
AUDAInduction of ApoptosisIncreased Caspase 3 and PARP expressionSmooth Muscle Cells
sEH Inhibitors (general)Modulation of Stem Cell FunctionEnhanced survival of transplanted cardiomyocytesCardiac Stem Cells
sEH Inhibitors (general)Regulation of Progenitor CellsRegulates hematopoietic progenitor cell functionHematopoietic Progenitor Cells

Effects on Membrane Integrity and Function

The adamantane moiety, a key structural feature of this compound and its derivatives, is known for its lipophilic nature, which facilitates interaction with cellular membranes.

Molecular dynamics simulations have been employed to understand the interaction of adamantane with lipid bilayers. These studies have shown that adamantane derivatives have a preference for the interfacial region of the lipid bilayer. nih.govresearchgate.net The neutral, deprotonated form of adamantane is suggested to be the permeant species across the cell membrane, as it does not face a significant free-energy barrier in the center of the bilayer. nih.gov This interaction with the membrane is a crucial first step for the cellular uptake and transport of these compounds to their intracellular targets. The incorporation of the adamantane moiety into drug molecules is a common strategy to enhance their ability to cross cell membranes. mdpi.com

While direct studies on the effects of this compound derivatives on membrane integrity (e.g., disruption or pore formation) are not widely available, their ability to partition into the lipid bilayer suggests a potential to alter membrane properties. For instance, the interaction of adamantane derivatives with the membrane can induce changes in protein dynamics within the membrane. nih.gov In the context of neuronal function, changes in the neuronal membrane potential are critical for signal transmission, and the interaction of drugs with the neuronal membrane can influence these processes. nih.govyoutube.com

The table below summarizes the known interactions of the adamantane moiety with cellular membranes.

AspectKey FindingsMethod of Investigation
Localization in Lipid BilayerPreference for the interfacial regionMolecular Dynamics Simulations
PermeationNeutral form is the likely permeant speciesMolecular Dynamics Simulations
Functional ImplicationFacilitates drug transfer across cell membranesGeneral principle in medicinal chemistry

Receptor-Targeting and Binding Interactions

The primary molecular target for the pharmacological effects of this compound derivatives is the enzyme soluble epoxide hydrolase (sEH).

These compounds are potent, competitive, and reversible inhibitors of sEH. microbenotes.com The central urea group of these inhibitors is crucial for their strong binding to the catalytic pocket of the sEH enzyme. nih.gov Molecular docking and dynamics simulations have provided detailed insights into the binding interactions. The oxygen atom of the urea moiety forms two hydrogen bonds with the amino acid residues Tyrosine 381 (Tyr381) and Tyrosine 465 (Tyr465) in the active site of sEH. nih.gov Additionally, one of the N-H groups of the urea acts as a hydrogen bond donor to Aspartate 333 (Asp333), which is part of the enzyme's catalytic triad. nih.gov

The adamantyl group of the inhibitor occupies a hydrophobic pocket within the active site, contributing to the high affinity and specificity of the binding. nih.gov The conformationally rigid structure of the adamantane cage plays a significant role in anchoring the molecule within the active site. mdpi.com The interaction of these inhibitors with sEH prevents the hydrolysis of endogenous anti-inflammatory and vasodilatory lipid epoxides, such as epoxyeicosatrienoic acids (EETs), to their less active diol counterparts. frontiersin.orgnih.gov This stabilization of EETs is believed to be the primary mechanism underlying the therapeutic effects of these compounds.

The following table details the binding interactions of adamantyl-ureido derivatives with soluble epoxide hydrolase.

Interacting Part of InhibitorInteracting Residue in sEHType of Interaction
Urea OxygenTyr381Hydrogen Bond
Urea OxygenTyr465Hydrogen Bond
Urea N-HAsp333Hydrogen Bond
Adamantyl GroupHydrophobic PocketVan der Waals Interactions

Structure Activity Relationship Sar Studies of 4 3 Adamantan 1 Yl Ureido Butyric Acid Analogs

Contribution of the Adamantyl Moiety to Biological Activity

The adamantyl moiety is a recurring feature in a multitude of potent soluble epoxide hydrolase (sEH) inhibitors. nih.govnih.govnih.gov Its contribution to the biological activity of these compounds is multifaceted, stemming from its unique structural and physicochemical properties. Introducing conformationally rigid and lipophilic groups like adamantane (B196018) is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net

Influence of Cage-like Structure on Target Interaction

The bulky, cage-like structure of the adamantane group plays a pivotal role in the interaction with the target enzyme. In the context of sEH inhibition, this moiety fits into a hydrophobic pocket within the enzyme's active site. nih.gov Molecular modeling and interaction mechanism studies indicate that the adamantyl group's primary contribution to binding affinity comes from van der Waals forces. researchgate.net This extensive non-polar contact with hydrophobic residues in the binding pocket anchors the inhibitor firmly. The defined, three-dimensional shape of the adamantane cage allows it to maximize these favorable hydrophobic interactions, displacing water molecules and leading to a significant gain in binding energy. While the sEH active site can accommodate inhibitors of varying sizes, the adamantyl group has proven to be particularly effective. escholarship.org

Role of Lipophilicity and Conformational Rigidity in SAR

Lipophilicity is a defining characteristic of the adamantyl group and is crucial for its function in sEH inhibitors. This property drives the partitioning of the moiety from the aqueous solvent into the non-polar, hydrophobic binding pocket of the enzyme. The conformational rigidity of the adamantane cage is equally important. Unlike flexible alkyl chains that must adopt a specific conformation to bind, thereby incurring an entropic penalty, the adamantyl group is pre-organized in a favorable shape for binding. researchgate.net This rigidity reduces the loss of conformational entropy upon binding to the target, which can translate into a stronger binding affinity. The combination of high lipophilicity and structural rigidity makes the adamantyl group a powerful anchor, ensuring a stable and high-affinity interaction with the target enzyme.

Role of the Urea (B33335) Linkage in Ligand-Target Interactions

The N,N'-disubstituted urea group is considered the central and primary pharmacophore for the most successful and potent class of sEH inhibitors. nih.govresearchgate.net This linkage is designed to mimic the transition state of the epoxide hydrolysis reaction catalyzed by the enzyme, allowing it to fit snugly within the catalytic site. researchgate.netnih.gov

Hydrogen Bonding Capabilities

The hydrogen bonding capacity of the urea linkage is fundamental to its inhibitory activity. The urea group functions as both a hydrogen bond donor and acceptor, forming a critical network of interactions with key amino acid residues in the sEH active site. Specifically, the carbonyl oxygen of the urea acts as a hydrogen bond acceptor, forming two crucial hydrogen bonds with the hydroxyl groups of two tyrosine residues (Tyr381 and Tyr465). nih.gov Simultaneously, one of the N-H groups of the urea acts as a hydrogen bond donor, interacting with the catalytic aspartate residue (Asp333). researchgate.netnih.gov This tripartite hydrogen bond arrangement serves to precisely orient and anchor the inhibitor within the most sensitive region of the catalytic site, effectively blocking the enzyme's function. researchgate.net

Modifications of the Butyric Acid Chain and Their Effects on Biological Profiles

Research into derivatives of 4-(3-adamantan-1-yl-ureido)butyric acid has shown that converting the terminal carboxylic acid to various esters can have a dramatic effect on inhibitory potency. nih.gov

Esterification with Alkyl Groups : The introduction of an alkyl group, particularly on the alpha carbon of the ester's alcohol moiety, was found to increase the inhibitory potency against sEH. nih.gov

Introduction of Polar Groups : Conversely, incorporating a polar group directly into the alcohol moiety of the ester led to a significant decrease in potency. nih.gov

Polar Groups with Hydrophobic Functions : Interestingly, this loss of potency could be reversed. By substituting the polar group with another hydrophobic function, potent inhibitors could be created that also possessed significantly improved water solubility and lower melting points compared to simple alkyl ester derivatives. For instance, an ester derivative featuring a diethylene glycol monoethyl ether chain (Compound 9 in the table below) was highly potent and showed a 45-fold improvement in water solubility over an alkyl-substituted counterpart (Compound 4 ). nih.gov

The position of the functional group is also critical. Studies on related compounds have suggested that a terminal carboxylate can form an intramolecular hydrogen bond with the urea group, which may destabilize the crucial interactions required for binding within the enzyme's active site. nih.gov

The following table summarizes the structure-activity relationship for several ester derivatives of this compound, illustrating the impact of modifying the butyric acid terminus on inhibitory activity against human sEH. nih.gov

Compound NumberR Group (Modification of Butyric Acid)Human sEH IC₅₀ (nM)
4 Pentyl1.8
5 Hexan-2-yl1.2
6 Heptan-3-yl0.9
8 2-(2-Ethoxyethoxy)ethyl42
9 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl1.3

Esterification and its Impact on Permeability and Efficacy

The carboxylic acid moiety of this compound is a primary target for chemical modification, with esterification being a common strategy to enhance the compound's physicochemical properties. While the free acid is often potent, it can suffer from poor membrane permeability and limited oral bioavailability due to its polarity. Esterification masks the polar carboxylic acid group, creating a more lipophilic prodrug that can more readily cross biological membranes. Once inside the cell, these esters are often cleaved by intracellular esterases to release the active carboxylic acid.

Research into a series of ester derivatives of this compound has demonstrated that this modification can be made without a significant loss of inhibitory potency against the human sEH enzyme. In fact, certain esterifications have been shown to maintain or even slightly improve efficacy in vitro. The SAR study revealed that incorporating an alkyl group on the alpha carbon of the ester's alcohol moiety can increase inhibitory potency. Conversely, the introduction of a polar group in the alcohol moiety tends to result in a significant decrease in potency.

Below is a data table summarizing the inhibitory concentrations (IC₅₀) for a selection of these ester analogs against human soluble epoxide hydrolase.

Table 1: Inhibitory Potency of this compound and its Ester Analogs against human sEH

Compound R Group (Ester) IC₅₀ (nM)
Parent Acid -H 2.5
Analog 1 -pentyl 2.1
Analog 2 -hexan-2-yl 1.8
Analog 3 -heptan-3-yl 1.9
Analog 4 -1-cyanopentyl 2.0

| Analog 5 | -2-(2-ethoxyethoxy)ethyl | 23 |

Data sourced from a study on biologically active ester derivatives as potent inhibitors of soluble epoxide hydrolase.

The data indicates that simple alkyl esters (pentyl, hexan-2-yl, heptan-3-yl) and even a cyano-substituted alkyl ester exhibit inhibitory potencies comparable to the parent carboxylic acid. However, the introduction of a more polar diether group, as seen in the 2-(2-ethoxyethoxy)ethyl ester, leads to a nearly 10-fold decrease in activity. This highlights the sensitivity of the binding site to polar extensions on this part of the molecule.

Chain Length and Substituent Effects

Chain Length: While specific SAR studies systematically varying the butyric acid chain length (n=3) for this compound are not extensively detailed in publicly available literature, broader studies on related adamantyl ureidoalkanoic acids provide valuable insights. The length of the alkyl chain plays a critical role in positioning the terminal carboxylic acid group to interact with key residues in the active site of the sEH enzyme. For the related inhibitor, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), the long 11-carbon chain is optimal for potent inhibition. It is understood that both shorter and longer chains can lead to a decrease in activity, suggesting that there is an optimal distance between the adamantyl anchor and the acidic pharmacophore for effective binding. The four-carbon chain of the butyric acid analog represents one specific length in this broader chemical space.

Substituent Effects:

Adamantyl Group: The adamantane moiety is a key feature of this class of inhibitors, serving as a bulky, lipophilic anchor that occupies a hydrophobic pocket in the enzyme's active site. Its rigid, three-dimensional structure is considered essential for potent inhibition. Systematic studies on related adamantyl ureas have shown that introducing substituents at the bridgehead positions of the adamantane cage can influence activity, solubility, and metabolic stability. For instance, the introduction of one or more methyl groups can alter the compound's physical properties and its interaction with the enzyme. While some substitutions can lead to an increase in potency, they may also affect metabolic stability.

Urea Linker: The 1,3-disubstituted urea motif is a critical pharmacophore. It is believed to form key hydrogen bond interactions with amino acid residues in the catalytic site of sEH, such as Asp333. The two NH groups of the urea are considered crucial for this interaction. Replacing the urea with an amide, which removes one of the NH groups, often leads to a decrease in inhibitory potency for human sEH.

Stereochemical Considerations and Isomeric Activity Profiles

While this compound itself does not possess a chiral center in its backbone, the introduction of substituents on the butyric acid chain or the use of chiral, non-racemic adamantane derivatives could introduce stereoisomers. In the broader context of enzyme inhibitors, stereochemistry often plays a pivotal role in determining biological activity. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into the highly specific binding site of an enzyme.

For related classes of sEH inhibitors, enantiomeric preference has been clearly demonstrated. For example, in inhibitors where a chiral center is present, one enantiomer frequently exhibits significantly higher potency than the other. This indicates that the enzyme's active site is chiral and that a specific spatial orientation of the inhibitor's functional groups is required for optimal interaction. Although specific studies on chiral analogs of this compound are not widely reported, it is a reasonable hypothesis that if chiral centers were introduced, the resulting stereoisomers would likely display different activity profiles. The synthesis and evaluation of such stereoisomers would be a logical step in the further elucidation of the SAR for this compound class.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the SAR of enzyme inhibitors at a molecular level. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to rationalize observed biological data and to guide the design of new, more potent analogs.

Molecular Docking: Docking simulations can predict the preferred binding mode of this compound and its analogs within the active site of soluble epoxide hydrolase. These models typically show the adamantyl group occupying a hydrophobic tunnel in the enzyme. The urea moiety is positioned to form crucial hydrogen bonds with key catalytic residues, and the carboxylate of the butyric acid chain forms additional electrostatic and hydrogen bond interactions at the entrance of the active site. These models provide a structural basis for the observed SAR. For example, they can explain why adding polar groups to the ester moiety (as discussed in 5.3.1) might disrupt favorable hydrophobic interactions and reduce potency.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For sEH inhibitors, these models have highlighted the importance of descriptors related to topology, 2D pharmacophore features, and specific physicochemical properties in enhancing inhibitory potential. By analyzing a dataset of related adamantyl-urea compounds, QSAR can identify the key structural features that are positively or negatively correlated with inhibitory activity, thereby providing a predictive tool for designing novel inhibitors with improved efficacy.

Analytical Methodologies for the Characterization and Quantification of 4 3 Adamantan 1 Yl Ureido Butyric Acid and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of "4-(3-Adamantan-1-yl-ureido)butyric acid". Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, typically appearing as broad multiplets in the upfield region (around 1.6-2.1 ppm). The methylene protons of the butyric acid chain would present as multiplets, with the protons adjacent to the nitrogen and the carboxylic acid group being the most deshielded. The NH protons of the urea (B33335) group would likely appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The adamantane (B196018) cage would show a set of signals in the aliphatic region (typically between 29 and 50 ppm). The carbonyl carbon of the urea would resonate at a significantly downfield shift (around 155-160 ppm), and the carboxylic acid carbonyl would appear even further downfield (around 175-180 ppm). The methylene carbons of the butyric acid chain would have distinct chemical shifts. For butanoic acid, the ¹³C NMR signals are observed at approximately 180.85, 36.35, 18.47, and 13.71 ppm .

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the interactive table below, based on general knowledge and data from similar structures.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Adamantyl -CH-~2.1~50
Adamantyl -CH₂-~1.7~36-42
Urea N-HVariable (broad)-
-NH-CH₂-~3.2~40
-CH₂-CH₂-COOH~1.8~25
-CH₂-COOH~2.3~35
Urea C=O-~158
Carboxyl C=O-~178
Carboxyl -OHVariable (broad)-

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. For instance, the pentyl ester of the target compound has a molecular formula of C₂₀H₃₄N₂O₃ and a molecular weight of 350.5 g/mol nih.gov.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern is a fingerprint of the molecule's structure. For adamantyl urea derivatives, common fragmentation pathways involve cleavage of the urea bonds and fragmentation of the adamantane cage. The fragmentation of butanoic acid typically shows a prominent peak corresponding to the loss of a propyl group docbrown.info. The study of fragmentation patterns of amides often reveals cleavage of the N-CO bond chemguide.co.uk.

Key expected fragments for "this compound" would include the adamantyl cation, fragments arising from the cleavage of the urea linkage, and loss of water or the carboxyl group from the butyric acid chain.

Fragment Description
[M+H]⁺Protonated molecular ion
[M-H₂O]⁺Loss of water from the carboxylic acid
[Adamantyl]⁺Adamantyl cation
[Adamantyl-NH-CO-NH]⁺Fragment containing the adamantyl urea moiety
[HOOC-(CH₂)₃-NH]⁺Fragment from cleavage of the urea C-N bond

Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" and its metabolites from complex mixtures, such as reaction products or biological matrices.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of adamantane derivatives nih.gov. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape for acidic compounds like the target molecule.

For the analysis of butyric acid and its derivatives, C18 columns are commonly employed with a mobile phase consisting of acetonitrile and a dilute acid solution, with UV detection at a low wavelength (e.g., 206-210 nm) researchgate.netnih.gov. The retention of adamantane-containing compounds in RP-HPLC is influenced by their hydrophobicity nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for the quantification of small molecules in complex biological matrices. The metabolites of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors have been identified and quantified using LC-MS and LC-MS/MS hmdb.ca. For quantitative analysis, a specific precursor-to-product ion transition is monitored in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

A typical LC-MS/MS method for a compound like "this compound" would involve:

Chromatography: A C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid.

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

Mass Analysis: Tandem quadrupole mass spectrometer operating in MRM mode.

Parameter Typical Condition
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2-0.5 mL/min
Ionization Mode ESI Positive/Negative
Detection Mode Multiple Reaction Monitoring (MRM)

Biochemical Assays for Enzyme Activity and Protein Quantification

Adamantane urea derivatives are frequently investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. Therefore, biochemical assays are crucial to determine the inhibitory potency of "this compound" and its derivatives against this enzyme.

Enzyme Activity Assays:

The inhibitory activity of compounds against sEH is typically determined using fluorogenic or chromogenic substrate-based assays. In these assays, the enzyme hydrolyzes a synthetic substrate to produce a fluorescent or colored product. The rate of product formation is measured in the presence and absence of the inhibitor to determine the extent of inhibition. From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated. These assays can be adapted to a high-throughput format for screening large numbers of compounds.

A common fluorogenic substrate for sEH is cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC), which upon hydrolysis by sEH, releases a fluorescent product.

Protein Quantification:

Standard protein quantification methods, such as the Bradford or BCA assays, can be used to determine the concentration of the purified sEH enzyme used in the activity assays. In studies involving cell lysates or tissue homogenates, western blotting can be employed to quantify the levels of sEH protein, using a specific antibody against the enzyme.

In Vitro and Ex Vivo Sample Preparation Techniques for Metabolite Analysis

Proper sample preparation is critical for the accurate analysis of "this compound" and its metabolites in biological samples. The goal is to remove interfering substances, such as proteins and salts, and to concentrate the analytes of interest.

In Vitro Samples (e.g., cell culture media, microsomal incubations):

For the analysis of in vitro samples, protein precipitation is a common first step. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol (often containing an internal standard), to the sample. After vortexing and centrifugation, the supernatant, which contains the analyte and its metabolites, is collected and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent hmdb.ca.

Ex Vivo Samples (e.g., plasma, urine, tissue homogenates):

The preparation of ex vivo samples is generally more complex due to the higher complexity of the matrix.

Plasma/Serum: Protein precipitation is also widely used for plasma and serum samples.

Urine: Urine samples may require a "dilute and shoot" approach, where the sample is simply diluted with a suitable solvent (often containing an internal standard) before injection. For some applications, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analytes hmdb.ca.

Tissues: Tissues must first be homogenized in a suitable buffer or solvent. This is followed by protein precipitation and/or liquid-liquid extraction (LLE) or SPE to isolate the analytes from the complex tissue matrix.

The choice of the specific sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the sensitivity required for the analytical method.

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel Derivatized Compounds with Enhanced Specificity

While the adamantane-urea scaffold is a potent pharmacophore for sEH inhibition, the development of derivatives of 4-(3-adamantan-1-yl-ureido)butyric acid is a key future direction to optimize therapeutic potential. biorxiv.org The primary goals of derivatization are to enhance target specificity, improve pharmacokinetic properties such as oral bioavailability and metabolic stability, and modulate physicochemical characteristics like solubility. nih.gov

Future synthetic strategies will likely focus on systematic modifications at three key positions: the adamantane (B196018) cage, the urea (B33335) linker, and the butyric acid side chain. Modifications to the adamantane moiety, such as fluorination or the introduction of hydroxyl or alkyl groups, could enhance binding affinity and lipophilicity. mdpi.comresearchgate.net Alterations to the butyric acid chain, including esterification or amidation, have been shown in related compounds to improve bioavailability and formulation feasibility by lowering melting points and increasing solubility in oil-based carriers. nih.gov Furthermore, exploring bioisosteric replacements for the urea or amide groups, such as squaramide or tetrazole moieties, may lead to novel scaffolds with improved drug-like properties. nih.govcivilica.com

Structural Moiety for DerivatizationProposed Modification StrategyAnticipated EnhancementRationale / Precedent
Adamantane CageIntroduction of fluorine, hydroxyl, or methyl groupsIncreased binding affinity, modulated lipophilicityModification of the framework can alter protein-ligand interactions and physical properties. mdpi.com
Urea LinkerBioisosteric replacement (e.g., squaramide, thiourea, tetrazole)Improved metabolic stability, novel intellectual propertyNovel linkers can alter hydrogen bonding capacity and resistance to hydrolysis. nih.govcivilica.com
Butyric Acid ChainEsterification, amidation, chain extension/shorteningEnhanced oral bioavailability, improved solubilityEster derivatives of similar compounds (e.g., AUDA) show improved pharmacokinetics. nih.gov
Overall StructureIntroduction of polar groups (e.g., piperazine)Increased aqueous solubilityAdding polar functionalities can improve solubility, although sometimes at the cost of potency. nih.gov

Investigation of New Biological Targets and Pathways for Derivatives

The principal target for this class of compounds is soluble epoxide hydrolase. Future research should aim to elucidate the downstream consequences of sEH inhibition more comprehensively and investigate potential secondary targets for newly designed derivatives. The elevation of EETs following sEH inhibition affects numerous signaling pathways, including those involved in inflammation (e.g., NF-κB), apoptosis, and autophagy. figshare.comnih.gov Recent studies have shown that sEH inhibitors can engage multiple neuroprotective pathways, suggesting therapeutic potential beyond cardiovascular disease. acs.org

Pre-clinical investigations should explore whether novel derivatives exhibit altered activity profiles, potentially acting as dual inhibitors or modulating other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). nih.govnih.gov There is also an opportunity to explore targets outside of this cascade. For instance, adamantane-urea structures have been investigated for activity against other targets like the orphan nuclear receptor Nur77, which is implicated in cancer. rsc.org A systematic screening of optimized derivatives against a panel of receptors and enzymes could uncover unexpected therapeutic opportunities.

Application in Advanced Pre-clinical Disease Models

To enhance the translational potential of this compound derivatives, their efficacy must be validated in advanced pre-clinical models that more accurately recapitulate human disease. researchgate.net While traditional rodent models of hypertension, inflammatory pain, and diabetes have been valuable, the field is moving towards more sophisticated systems. nih.govsyncrosome.com

Future studies should employ models such as humanized mice, which can provide better insights into human-specific metabolism and immune responses. The use of patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) in 2D and 3D "heart-on-a-chip" models can offer a powerful platform for assessing cardiac efficacy and cardiotoxicity. nih.govresearchgate.net These microfluidic systems can mimic the structural and functional properties of the human myocardium, allowing for more accurate screening of novel derivatives. nih.gov Expanding the therapeutic areas of investigation into models of Alzheimer's disease, inflammatory bowel disease, and chronic kidney disease, where sEH is increasingly implicated, is also a critical next step. nih.govnih.gov

Disease AreaAdvanced Pre-clinical ModelKey Endpoints for Evaluation
Cardiovascular DiseaseHuman iPSC-derived cardiomyocyte (iPSC-CM) organoids; Heart-on-a-chip platformsContractility, electrophysiology, metabolic function, response to ischemic stress
Neurodegenerative Disease (e.g., Alzheimer's)5XFAD transgenic mouse model; 3D human neural culturesCognitive function, synaptic plasticity, amyloid-beta and tau pathology, neuroinflammation markers. figshare.com
Inflammatory Bowel Disease (IBD)Humanized mouse models with transplanted human immune cells; Intestinal organoids ("mini-guts")Intestinal barrier integrity, inflammatory cell infiltration, cytokine profiles
Chronic Kidney DiseaseKidney-on-a-chip models; Models of diabetic nephropathyGlomerular filtration rate, albuminuria, fibrosis markers, podocyte function

Exploration of Targeted Delivery Systems for Derivatives in Pre-clinical Research

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing off-target effects. wikipedia.org For derivatives of this compound, this approach could be particularly beneficial for treating localized pathologies like organ-specific inflammation or tumors.

Synergistic Effects of this compound Derivatives with Other Experimental Agents

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine. Investigating the synergistic potential of novel sEH inhibitors with other experimental drugs is a promising pre-clinical avenue. Given that sEH inhibition modulates inflammation and vascular tone, there is a strong rationale for combination studies.

Pre-clinical studies have already shown that sEH inhibitors can act synergistically with cyclooxygenase (COX) inhibitors, such as NSAIDs, to reduce neuropathic and inflammatory pain. nih.govresearchgate.net This suggests that dual inhibition of the sEH and COX pathways could be a highly effective analgesic strategy. researchgate.net Future research should explore combinations with other drug classes, such as phosphodiesterase inhibitors or fatty acid amide hydrolase (FAAH) inhibitors, which also impact signaling pathways that intersect with those modulated by EETs. nih.gov Such combinations could lead to enhanced therapeutic effects at lower doses, potentially reducing the risk of side effects associated with each individual agent. mdpi.com

Advanced Computational and Structural Biology Approaches in Derivative Design

The rational design of next-generation derivatives will be heavily reliant on advanced computational and structural biology techniques. nih.gov In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are essential for predicting how novel compounds will interact with the sEH active site. biorxiv.orgnih.gov These computational tools allow for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. biorxiv.orgresearchgate.net

Obtaining high-resolution crystal structures of novel inhibitors in complex with human sEH will provide invaluable insights into the specific molecular interactions that drive potency and selectivity. nih.gov This structural information can guide further rounds of structure-based drug design, enabling the fine-tuning of derivatives to achieve optimal binding and desired pharmacokinetic properties. Fragment-growing strategies and bioisosteric replacement, guided by computational analysis, can accelerate the discovery of compounds with superior profiles compared to existing inhibitors. nih.gov

Q & A

Q. How can crystallographic data be leveraged to improve the drug-likeness of adamantane-ureido derivatives?

  • Methodological Answer : Analyze X-ray structures (e.g., hydrogen-bonding patterns in adamantane-triazole crystals ) to guide modifications:
  • Bioisosteric replacement : Substitute ureido groups with sulfonamides or carbamates to enhance solubility.
  • Conformational restriction : Introduce substituents to stabilize active conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.